4-(1-乙酰基氮杂环丁烷-3-羰基)哌嗪-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

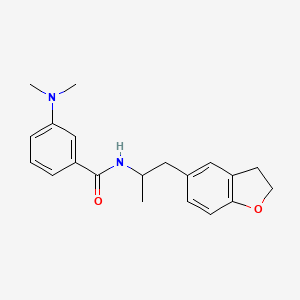

Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate is a compound that falls within the broader category of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The compound is likely to have been synthesized as part of research into novel chemical entities with potential biological activities.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate, they do provide insight into the synthesis of related piperazine derivatives. For instance, the first paper describes the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to piperazine compounds. These derivatives were synthesized by introducing various substituents to the benzamide moiety and modifying the nitrogen atom of the piperidine ring . The second paper discusses the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters through a process involving the addition of ethylene diamine to diethyl maleate, followed by cyclization . These methods could potentially be adapted for the synthesis of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate would be expected to include a piperazine ring as its core, with an ethyl ester group at one nitrogen and an acetylazetidine carbonyl group at the other. The presence of these functional groups would influence the compound's reactivity and interaction with biological targets. The papers provided do not offer specific details on the molecular structure of this compound, but they do suggest that the basicity of the nitrogen atoms in piperazine derivatives is an important factor in their biological activity .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the substituents attached to the piperazine ring. The first paper indicates that the introduction of bulky substituents can significantly affect the activity of the compounds, suggesting that steric factors play a role in the chemical reactivity of these molecules . The second paper implies that the distance between the nitrogen atom and a reactive function is crucial for the biological activity, which could also be relevant for the chemical reactivity of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate would be influenced by its molecular structure. The presence of the ester and carbonyl groups would affect its solubility in organic solvents and water, its boiling and melting points, and its stability. The papers do not provide specific data on the physical and chemical properties of this compound, but they do report on the properties of similar compounds. For example, the first paper mentions that compound 21, a piperidine derivative, has a high affinity for acetylcholinesterase, which could be related to its physical properties that allow it to interact effectively with the enzyme .

科学研究应用

铜(II)配合物作为半乳糖氧化酶模型包括 4-(1-乙酰基氮杂环丁烷-3-羰基)哌嗪-1-甲酸乙酯在内的新型 N,N'-乙烯桥联-(S)-组氨酰-(S)-酪氨酸衍生物已经制备并表征。它们的铜(II)配合物充当酶半乳糖氧化酶的模型,展示了这些化合物在模拟酶活性的潜力 (Yamato 等人,2000 年)。

三唑衍生物的抗菌活性4-(1-乙酰基氮杂环丁烷-3-羰基)哌嗪-1-甲酸乙酯已用于合成 1,2,4-三唑-3-酮衍生物,发现它们具有抗菌特性。该合成涉及曼尼希碱形成,并显示出产生对各种微生物具有显着活性的化合物 (Fandaklı 等人,2012 年)。

铑催化的羰基化反应该化合物已参与探索 N-(2-吡啶基)哌嗪的铑催化反应的研究,展示了哌嗪环中 C-H 键处的新型羰基化反应。这项研究提供了对羰基化机制的见解,这对于开发新的合成方法至关重要 (Ishii 等人,1997 年)。

哌嗪衍生物的合成和表征进一步的研究涉及叔丁基 4-(2-乙氧基-2-氧代乙基)哌嗪-1-甲酸酯及其衍生物的合成和表征。对这些化合物的分子结构进行了分析,并测试了它们的抗菌和抗真菌活性,为潜在的治疗应用提供了基础 (Kulkarni 等人,2016 年)。

作用机制

Target of Action

It’s known that piperazine derivatives can interact with various biological targets . For instance, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium ion channels .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It’s known that piperazine derivatives can affect various biochemical pathways, including those involved in the transmission of nerve impulses .

Pharmacokinetics

It’s known that piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Piperazine derivatives have been reported to have a variety of effects, including anthelmintic action and modulation of voltage-gated sodium ion channels .

属性

IUPAC Name |

ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-3-20-13(19)15-6-4-14(5-7-15)12(18)11-8-16(9-11)10(2)17/h11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHKUTGHEWKJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)

![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)